3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a hydroxyl group, a ketone, a pyridine ring, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the necessary substituents through a series of reactions, including Friedel-Crafts acylation, reduction, and nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on minimizing waste and ensuring the safety of the processes involved.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone group would produce an alcohol.
Scientific Research Applications
3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-oxopropanoic acid: Shares the hydroxyl and ketone functional groups.
3-hydroxy-2-oxopropionic acid: Another compound with similar functional groups but different structural arrangement.
Uniqueness
What sets 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups and the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1-(3-phenylpropyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-22(19-12-14-25-15-13-19)17-24(29)20-10-4-5-11-21(20)26(23(24)28)16-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-15,29H,6,9,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQJPFLRRVKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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